molecular formula C8H11F3N4O2 B13845074 1-(3-(5-Oxo-2-(trifluoromethyl)-2,5-dihydrooxazol-4-yl)propyl)guanidine

1-(3-(5-Oxo-2-(trifluoromethyl)-2,5-dihydrooxazol-4-yl)propyl)guanidine

Cat. No.: B13845074
M. Wt: 252.19 g/mol
InChI Key: GORVGRNVJWETKT-UHFFFAOYSA-N
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Description

1-(3-(5-Oxo-2-(trifluoromethyl)-2,5-dihydrooxazol-4-yl)propyl)guanidine is a synthetic compound characterized by the presence of a trifluoromethyl group and an oxazoline ring

Preparation Methods

The synthesis of 1-(3-(5-Oxo-2-(trifluoromethyl)-2,5-dihydrooxazol-4-yl)propyl)guanidine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxazoline ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carboxylic acid derivative under acidic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the guanidine moiety: This is typically done by reacting the intermediate compound with a guanidine derivative under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(3-(5-Oxo-2-(trifluoromethyl)-2,5-dihydrooxazol-4-yl)propyl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxazolone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazoline derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-(3-(5-Oxo-2-(trifluoromethyl)-2,5-dihydrooxazol-4-yl)propyl)guanidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Industry: It is used in the production of advanced materials, including polymers and coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism of action of 1-(3-(5-Oxo-2-(trifluoromethyl)-2,5-dihydrooxazol-4-yl)propyl)guanidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The oxazoline ring can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

1-(3-(5-Oxo-2-(trifluoromethyl)-2,5-dihydrooxazol-4-yl)propyl)guanidine can be compared with other similar compounds, such as:

    Fluoxetine: A selective serotonin reuptake inhibitor with a trifluoromethyl group, used as an antidepressant.

    Trifluoromethylated oxazolines: These compounds share structural similarities but may differ in their biological activity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H11F3N4O2

Molecular Weight

252.19 g/mol

IUPAC Name

2-[3-[5-oxo-2-(trifluoromethyl)-2H-1,3-oxazol-4-yl]propyl]guanidine

InChI

InChI=1S/C8H11F3N4O2/c9-8(10,11)6-15-4(5(16)17-6)2-1-3-14-7(12)13/h6H,1-3H2,(H4,12,13,14)

InChI Key

GORVGRNVJWETKT-UHFFFAOYSA-N

Canonical SMILES

C(CC1=NC(OC1=O)C(F)(F)F)CN=C(N)N

Origin of Product

United States

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